

Methyl 4-(2-hydroxyphenyl)butanoate CAS number and structure elucidation

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Compound of Interest

Compound Name: Methyl 4-(2-hydroxyphenyl)butanoate

Cat. No.: B1611520

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An In-depth Technical Guide to Methyl 4-(2-hydroxyphenyl)butanoate

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-(2-hydroxyphenyl)butanoate**, a valuable phenolic intermediate in organic synthesis. The document details its chemical identity, including its CAS number and structural properties. While specific experimental spectral data is not widely available in public databases, this guide outlines the theoretical principles and expected outcomes for its structural elucidation by means of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for these analytical techniques are provided to guide researchers in their own characterization efforts. The logical workflow for the synthesis and structural verification of this compound is also presented visually. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

Methyl 4-(2-hydroxyphenyl)butanoate is a chemical compound with the molecular formula $C_{11}H_{14}O_3$.^[1] It belongs to the class of phenolic compounds and is an ester derivative of butanoic acid. Its structure, featuring both a hydroxyl group and a methyl ester, makes it a

versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.

Table 1: Physicochemical Properties of **Methyl 4-(2-hydroxyphenyl)butanoate**

Property	Value	Source
CAS Number	93108-07-7	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Exact Mass	194.094294304	[1]
XLogP3	2.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	5	[1]

Structure Elucidation

The definitive structure of **Methyl 4-(2-hydroxyphenyl)butanoate** can be confirmed through a combination of modern spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **Methyl 4-(2-hydroxyphenyl)butanoate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (4 protons)	6.7 - 7.2	Multiplet	4H
-OH	4.5 - 5.5 (variable)	Singlet (broad)	1H
-OCH ₃	~3.6	Singlet	3H
Ar-CH ₂ -	~2.7	Triplet	2H
-CH ₂ -CH ₂ -CO	~1.9	Multiplet	2H
-CH ₂ -COOCH ₃	~2.3	Triplet	2H

Note: These are predicted values based on standard functional group regions. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Methyl 4-(2-hydroxyphenyl)butanoate**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	173 - 175
Ar-C-OH	154 - 156
Ar-C (quaternary)	128 - 130
Ar-CH	115 - 130
-OCH ₃	51 - 52
Ar-CH ₂ -	29 - 31
-CH ₂ -CH ₂ -CO	24 - 26
-CH ₂ -COOCH ₃	33 - 35

Note: These are predicted values. The aromatic region will show four distinct signals for the CH carbons and two for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands for **Methyl 4-(2-hydroxyphenyl)butanoate**

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (hydroxyl)	3200 - 3600	Broad
C-H (aromatic)	3000 - 3100	Sharp, medium
C-H (aliphatic)	2850 - 3000	Sharp, medium
C=O (ester)	1730 - 1750	Strong, sharp
C=C (aromatic)	1450 - 1600	Medium to weak
C-O (ester)	1000 - 1300	Strong
C-O (phenol)	1200 - 1260	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 5: Expected Key Fragments in the Mass Spectrum of **Methyl 4-(2-hydroxyphenyl)butanoate**

m/z Value	Possible Fragment Identity	Notes
194	$[M]^+$	Molecular ion peak
163	$[M - OCH_3]^+$	Loss of the methoxy group
135	$[M - COOCH_3]^+$	Loss of the carbomethoxy group
107	$[C_7H_7O]^+$	Benzylic cleavage, hydroxytropylium ion or similar

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like **Methyl 4-(2-hydroxyphenyl)butanoate**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the specific solvent.
- **1H NMR Acquisition:** Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the 1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of the neat sample (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Scan:** Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
- **Data Analysis:** Identify the major absorption peaks and correlate them to the corresponding functional groups.

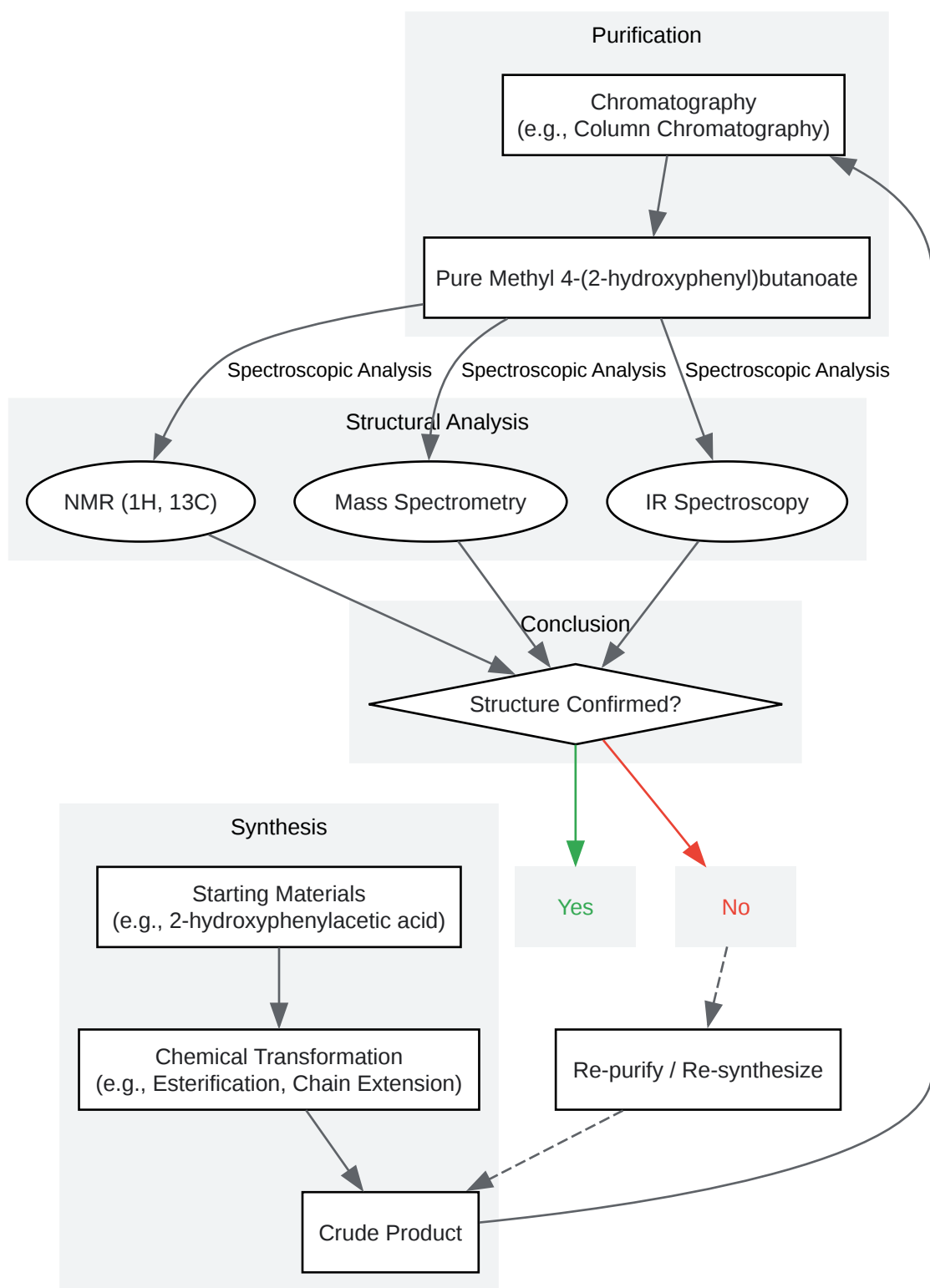
Mass Spectrometry Protocol (EI-MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.
- **Ionization:** Utilize Electron Impact (EI) ionization, typically at 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Analysis:** Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Visualization of Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of **Methyl 4-(2-hydroxyphenyl)butanoate**.



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Fig. 1: Logical workflow for synthesis and characterization.

Conclusion

Methyl 4-(2-hydroxyphenyl)butanoate is a commercially available compound with significant potential as a synthetic intermediate. This guide provides its key identifiers and a theoretical framework for its structural elucidation using standard spectroscopic methods. The provided experimental protocols and logical workflow diagrams serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. Further research to publish a definitive set of experimental spectra for this compound would be a valuable contribution to the scientific community.

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References

- 1. Methyl 4-(2-hydroxyphenyl)butanoate | lookchem [lookchem.com]
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